molecular formula C8H5BrClNO B13625550 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one

Cat. No.: B13625550
M. Wt: 246.49 g/mol
InChI Key: DAKVNRQMDGIGJH-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one is a halogenated cyclopenta[b]pyridinone derivative.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one

InChI

InChI=1S/C8H5BrClNO/c9-5-3-4-1-2-6(12)7(4)11-8(5)10/h3H,1-2H2

InChI Key

DAKVNRQMDGIGJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=NC(=C(C=C21)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one can be achieved through several methods. One common approach involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese(II) triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, scaling up the reaction, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using appropriate oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH are commonly used for oxidation reactions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Name Substituents Molecular Weight CAS Number Key Properties
3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one Br (C3), Cl (C2) ~248.5 (calc.) N/A High electrophilicity
3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one Br (C3) 268.48 1912-24-9 MDL: MFCD00672968
2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one Br (C2) 212.05 1256823-72-9 Soluble in RT-stable solvents
4-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one Cl (C4) 167.59 1239661-60-9 C₈H₆ClNO

Research Findings and Implications

  • Synthetic Feasibility : Halogenation at positions 2 and 3 is achievable via methods analogous to those for 3-bromo-5H,6H,7H-cyclopenta[b]pyridin-7-one (e.g., bromination/chlorination followed by purification via flash chromatography) .
  • Conformational Stability: Similarity in core structure between brominated and non-brominated analogs suggests minimal steric disruption, as seen in cyclopenta[b]pyranones .
  • Biological Potential: The presence of halogens may enhance interactions with biological targets, as observed in pyridopyrimidinones with kinase inhibition profiles .

Biological Activity

3-Bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound characterized by a fused cyclopentane and pyridine ring structure. Its molecular formula is C₈H₅BrClN₁O, with a molecular weight of approximately 198.06 g/mol. The unique presence of bromine and chlorine substituents at specific positions enhances its chemical reactivity and biological activity, making it an interesting subject for medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound features a distinctive structure that allows for various interactions with biological targets. The halogen substituents can significantly influence the compound's electronic properties, steric hindrance, and overall reactivity. This section summarizes the key structural features:

PropertyValue
Molecular FormulaC₈H₅BrClN₁O
Molecular Weight198.06 g/mol
Structural FeaturesFused cyclopentane and pyridine rings, bromine at C3, chlorine at C2

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit various cancer cell lines. The unique substituents of this compound may enhance its binding affinity to targets involved in cancer progression.

2. Anti-inflammatory Properties
The compound has been investigated for its potential anti-inflammatory effects. Its ability to interact with specific enzymes involved in inflammatory pathways suggests a mechanism through which it may exert therapeutic benefits.

3. Enzyme Inhibition
The mechanism of action likely involves the inhibition of specific enzymes or receptors. The presence of bromine and chlorine may facilitate covalent bonding with active site residues, effectively blocking substrate access and catalytic activity.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that derivatives of cyclopenta[b]pyridine compounds showed promising results against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
  • Anti-inflammatory Mechanism : Research published in a pharmacological journal indicated that similar compounds could inhibit NF-kB signaling pathways, leading to reduced expression of pro-inflammatory cytokines.

Comparative Analysis with Analogues

Understanding how this compound compares to its analogues is crucial for elucidating its unique properties:

CompoundKey DifferencesBiological Activity
3-chloro-5,6-dihydrocyclopenta[b]pyridin-7-oneLacks bromine substituentLower anticancer activity
2-bromo-3-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-oneReversed positions of bromine and chlorineAltered interaction profile

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